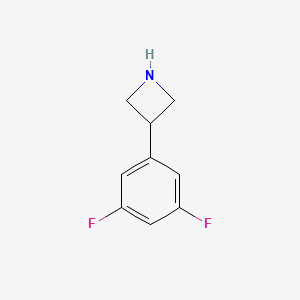

3-(3,5-Difluorophenyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

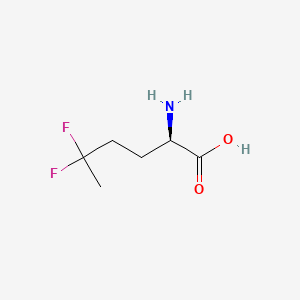

“3-(3,5-Difluorophenyl)azetidine” is a chemical compound with the CAS Number: 1203796-99-9 . It has a molecular weight of 169.17 . The compound is a yellow to brown sticky oil to solid in physical form .

Synthesis Analysis

Azetidines are synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors . The accessible azetidine products can be readily converted into free, unprotected azetidines .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C9H9F2N/c10-8-1-6 (2-9 (11)3-8)7-4-12-5-7/h1-3,7,12H,4-5H2 . The InChI key is FNIOEHWSYCXSMF-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The compound “this compound” has a storage temperature of 2-8°C . The physical form of the compound is a yellow to brown sticky oil to solid .

Scientific Research Applications

Azetidine Derivatives in Drug Design and Synthesis

Azetidine and its derivatives, including 3-(3,5-difluorophenyl)azetidine, have emerged as valuable scaffolds in drug discovery and design. Their incorporation into molecular frameworks can lead to compounds with significant biological activity and drug-like properties. For example, azetidine derivatives have been synthesized with a focus on exploring their potential in medicinal chemistry through various functionalizations. These derivatives are recognized for their versatility in chemical reactions, enabling the development of a wide range of therapeutically relevant compounds. The unique structural features of azetidine, particularly its four-membered ring, contribute to the exploration of underexplored chemical spaces, potentially leading to the discovery of novel pharmacological targets (Denis et al., 2018).

Azetidine in Synthesis of Bioactive Molecules

Azetidines play a crucial role in the synthesis of bioactive molecules, serving as intermediates in the construction of complex structures. Their reactivity with electrophiles and nucleophiles allows for the generation of a variety of functional groups, facilitating the synthesis of cyclic products such as piperidines, pyrrolidines, and pyrroles. This reactivity is harnessed in creating compounds with potential applications in various therapeutic areas, including as enzyme inhibitors, anticancer agents, and hypoglycemic agents. Moreover, the synthesis of azetidines from acyclic precursors provides a straightforward pathway to these valuable heterocycles, further underscoring their significance in drug synthesis (Singh et al., 2008).

Catalytic Applications and Chemical Transformations

The synthetic versatility of azetidines extends to their use in catalytic processes and as intermediates in a variety of chemical transformations. They are recognized for their potential in catalytic additions, including Henry, Suzuki, Sonogashira, and Michael additions. This highlights the importance of azetidines in synthetic chemistry, where their strained structure makes them suitable candidates for ring-opening and expansion reactions. Such properties enable the development of functionalized azetidines, which can serve as building blocks for further synthetic elaboration toward drug discovery and other applications (Mehra et al., 2017).

Azetidine-3-amines Synthesis

A straightforward synthesis of azetidine-3-amines demonstrates the growing interest in incorporating azetidine units into biologically active compounds. This methodology allows for the introduction of azetidine into a wide array of molecules, including approved drugs, highlighting the heterocycle's potential in medicinal chemistry for "any-stage" functionalization. Such advancements not only provide access to azetidine-containing compounds but also open avenues for exploring their pharmacological activities (Wang & Duncton, 2020).

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits . The incorporation of azetidines into complex scaffolds is highly desirable . Therefore, future research may focus on developing efficient, robust methods for their synthesis .

properties

IUPAC Name |

3-(3,5-difluorophenyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7,12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIOEHWSYCXSMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747627 |

Source

|

| Record name | 3-(3,5-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203796-99-9 |

Source

|

| Record name | 3-(3,5-Difluorophenyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203796-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)

![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)

![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)

![2-Nitrodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B584625.png)